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molecular formula C12H8I2O2 B8327296 5,5'-Dihydroxy-2,2'-diiodobiphenyl CAS No. 19179-37-4

5,5'-Dihydroxy-2,2'-diiodobiphenyl

Cat. No. B8327296
M. Wt: 438.00 g/mol
InChI Key: ABJVBXBSOHZXDV-UHFFFAOYSA-N
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Patent
USRE037599E1

Procedure details

The second 2,2′-dihalo-5,5′-dimethoxybiphenyl , and preferably 2,2′-diiodo-5,5′-dimethoxybiphenyl, is then demethylated under temperatures of about −78° C. to about −20° C., and preferably from about −78° C. to about −50° C., and ambient pressure, with a bromide-containing compound such as hydrogen bromide, boron tribromide, or mixtures thereof in a chlorinated solvent such as a chlorohydrocarbon including but not limited to dichloromethane to yield 2,2′-dihalo-5,5′-dihydroxybiphenyl, and preferably 2,2′-diiodo-5,5′-dihydroxybiphenyl. Boron tribromide is the preferred reactant. The concentration of the bromide-containing compound in the chlorinated solvent may range from 0.05M to about 1M, and preferably from about 0.1M to about 0.5M. The period of the demethylation reaction may depend upon the chemical structure, but will generally be from about 5 minutes to about 2 hours, and preferably from about 15 minutes to about 1 hour. The molar ratio of 2,2′-diiodo-5,5′dimethoxybiphenyl to the bromide-containing compound is about 1:3 to 1:10, and preferably about 1:2.5 to 1:5.
[Compound]
Name
2,2′-dihalo-5,5′-dimethoxybiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2′-diiodo-5,5′-dimethoxybiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
chlorohydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[C:10]1[CH:15]=[C:14]([O:16]C)[CH:13]=[CH:12][C:11]=1[I:18].[Br-].Br.B(Br)(Br)Br>ClCCl>[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:10]1[CH:15]=[C:14]([OH:16])[CH:13]=[CH:12][C:11]=1[I:18]

Inputs

Step One
Name
2,2′-dihalo-5,5′-dimethoxybiphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2,2′-diiodo-5,5′-dimethoxybiphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=C(C=C1)OC)C1=C(C=CC(=C1)OC)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
chlorohydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then demethylated under temperatures of about −78° C. to about −20° C.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=C(C=C1)O)C1=C(C=CC(=C1)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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